chemical properties of pyrrolidone hydrotribromide 97%
chemical properties of pyrrolidone hydrotribromide 97%
An In-depth Technical Guide to the Chemical Properties and Applications of Pyrrolidone Hydrotribromide (97%)
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Pyrrolidone Hydrotribromide (PHT), a versatile and selective brominating agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of 97% pure PHT, grounding theoretical knowledge in field-proven insights and established experimental protocols.
Introduction: The Strategic Advantage of Pyrrolidone Hydrotribromide
Pyrrolidone Hydrotribromide (PHT), also known as (2-Oxopyrrolidine)n-hydrotribromide, is a stable, crystalline, red-brown solid.[1][2] It is widely recognized in organic synthesis as a specialized brominating agent.[3][4] Unlike elemental bromine, which can be hazardous and non-selective, PHT offers a safer and more controlled method for bromination. Its primary advantage lies in its remarkable chemoselectivity, particularly for ketones in the presence of other reactive functionalities like olefins.[5][6][7] This selectivity is attributed to its ability to provide a low equilibrium concentration of molecular bromine in solution, a critical factor in minimizing side reactions.[5][8]
This document will explore the fundamental chemical and physical characteristics of PHT, elucidate its mechanism of action, provide detailed experimental and analytical protocols, and summarize essential safety and handling procedures.
Core Chemical and Physical Properties
The reliable application of any reagent begins with a thorough understanding of its fundamental properties. The characteristics of 97% Pyrrolidone Hydrotribromide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22580-55-8 | [2][9] |
| Molecular Formula | C4H8Br3NO or (C4H7NO)3·HBr3 | [2][10] |
| Molecular Weight | 325.83 g/mol or 496.03 g/mol | [2][10] |
| Appearance | Red-brown crystalline powder or chunks | [1][2] |
| Melting Point | 88-90 °C (lit.) | [1][2][11] |
| Solubility | Very soluble in alcohol, ether, benzene, chloroform, and carbon disulfide. Infinitely soluble in water. | [1][2][12] |
| Purity | 97% | [11] |
| Storage | Store in a cool, dry, well-ventilated place. Recommended storage temperature: 2-8°C. | [1][7][11] |
| Stability | Stable under normal conditions. Moisture sensitive. | [1][9][13] |
Reactivity and Mechanistic Insights
The Engine of Selectivity: Ketone Bromination
The defining feature of PHT is its high selectivity for the α-bromination of ketones, even in the presence of double bonds.[3][4][5][14] The relative reactivity has been demonstrated to be: ketone >> olefin >> enol acetate.[6] This selectivity is a direct consequence of the reaction mechanism. PHT acts as a solid carrier for bromine, establishing a low equilibrium concentration of Br2 in solution. This controlled release favors the reaction with the enol or enolate form of the ketone, which is often more nucleophilic than a typical alkene.
The selectivity of PHT can be further manipulated by reaction conditions. It is enhanced by dilution and can be diminished by the addition of free pyrrolidone to the reaction mixture.[5][6][8] This underscores the importance of the complex itself in moderating reactivity.
General Mechanism of Action
The bromination process using PHT can be visualized as a two-stage logical flow. First, the PHT complex releases molecular bromine in a controlled manner. Subsequently, the ketone undergoes tautomerization to its enol form, which then acts as a nucleophile, attacking the bromine.
Caption: Logical flow of PHT-mediated ketone bromination.
Experimental Protocols
To ensure trustworthy and reproducible results, methodologies must be precise and self-validating. The following protocols are designed with this principle in mind.
Protocol: Selective α-Bromination of Benzalacetone
This protocol demonstrates the chemoselective bromination of an α,β-unsaturated ketone, benzalacetone, at the α-position without affecting the double bond.[6]
Materials:
-
Benzalacetone
-
Pyrrolidone Hydrotribromide (PHT), 97%
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and work-up.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzalacetone (1.0 eq) in anhydrous THF.
-
Reagent Addition: In a separate flask, dissolve Pyrrolidone Hydrotribromide (1.05 eq) in THF. Transfer this solution to a dropping funnel.
-
Bromination: Add the PHT solution dropwise to the stirred solution of benzalacetone at room temperature over 20-30 minutes. The characteristic red-brown color of the PHT solution should dissipate upon addition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a mixture of saturated NaHCO3 and saturated Na2S2O3 solution to neutralize liberated HBr and quench any excess bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (bromomethylstyryl ketone) by column chromatography or recrystallization as needed.
Caption: Experimental workflow for selective bromination.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Verifying the 97% purity claim is critical for quality control and ensuring reaction stoichiometry. While specific methods may vary, a general reverse-phase HPLC protocol can be employed.
Instrumentation & Columns:
-
HPLC System with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or a wavelength suitable for detecting pyrrolidone and potential impurities.[15]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of PHT of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the PHT sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[15]
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Quantification: Determine purity by the percent area normalization method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, use a reference standard for quantitative analysis.
Caption: Workflow for HPLC purity assessment of PHT.
Safety, Handling, and Stability
Authoritative grounding in safety is non-negotiable. PHT, while safer than elemental bromine, requires careful handling.
-
Hazards: PHT is classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[7][9][11][13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9] Use a dust mask or handle in a well-ventilated area or fume hood to avoid inhaling dust.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][13] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C).[9][13][16] It is moisture-sensitive.[1][12]
-
Incompatible Materials: Avoid strong oxidizing agents.[9][13]
-
Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx) and hydrogen halides (like HBr).[9][13]
Conclusion
Pyrrolidone Hydrotribromide (97%) stands out as a highly effective and selective brominating agent, offering significant advantages in control and safety over traditional reagents. Its proven ability to selectively brominate ketones in the presence of other sensitive functional groups makes it an invaluable tool for synthetic chemists in academic research and industrial drug development. By understanding its core properties, adhering to validated protocols, and observing strict safety measures, researchers can fully leverage the synthetic power of PHT to achieve their molecular design and development goals.
References
-
Awang, D. V. C., & Wolfe, S. (1969). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. Canadian Journal of Chemistry, 47(5), 706-709. [Link]
-
Awang, D. V. C., & Wolfe, S. (1969). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. Canadian Science Publishing. [Link]
-
Pyrrolidone hydrotribromide, 97% | 155209-100G. SLS - Scientific Laboratory Supplies. [Link]
-
Pyrrolidone hydrotribromide, 97% 22580-55-8 India. Ottokemi. [Link]
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PYRROLIDONE HYDROTRIBROMIDE. Chongqing Chemdad Co., Ltd. [Link]
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Pyrrolidone hydrotribromide | C4H7Br3NO-. PubChem, National Institutes of Health. [Link]
-
Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. ResearchGate. [Link]
- Processes for preparing pyrrolidine compounds.
-
Pyrrolidone hydrotribromide, 1 X 100 g (155209-100G). Alkali Scientific. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]
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